4-Ethyl-5-methylthiophene-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

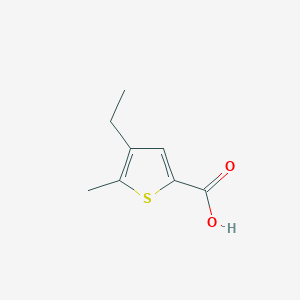

4-Ethyl-5-methylthiophene-2-carboxylic acid is an organic compound with the molecular formula C8H10O2S and a molecular weight of 170.23 g/mol . This compound is a derivative of thiophene, a five-membered aromatic ring containing sulfur. It is characterized by the presence of an ethyl group at the fourth position, a methyl group at the fifth position, and a carboxylic acid group at the second position of the thiophene ring .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-5-methylthiophene-2-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the Friedel-Crafts acylation of thiophene, followed by subsequent alkylation and carboxylation reactions . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) under controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反应分析

Types of Reactions

4-Ethyl-5-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Bromine (Br2), nitric acid (HNO3)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols, aldehydes

Substitution: Brominated or nitrated thiophene derivatives

科学研究应用

Medicinal Chemistry

4-Ethyl-5-methylthiophene-2-carboxylic acid has been investigated for its role in the development of pharmaceutical compounds. Its structure allows for modifications that can enhance biological activity.

Case Study: Inhibitors of Hypoxia-Inducible Factor

Recent studies have shown that derivatives of thiophene-2-carboxylic acids, including this compound, can act as inhibitors of the hypoxia-inducible factor (HIF). This is significant in cancer research, where HIF plays a crucial role in tumor growth and survival under low oxygen conditions. The compound's ability to modulate HIF activity could lead to new therapeutic strategies for treating hypoxic tumors .

Agricultural Applications

The compound has potential applications in agriculture, particularly as a plant growth regulator or pesticide. Its thiophene structure may provide beneficial effects on plant metabolism or act as a natural pest deterrent.

Research Findings: Plant Growth Regulation

Research indicates that thiophene derivatives can influence plant growth by affecting hormonal pathways. For instance, compounds similar to this compound have been shown to enhance root development and increase resistance to environmental stressors . This property could be harnessed to improve crop yields and sustainability.

Flavoring Agent

The compound is also noted for its potential use in the food industry as a flavoring agent. Thiophenes are known for their distinctive aromas, which can enhance the sensory profile of food products.

Flavor Profile Studies

Flavoring evaluations conducted by the European Food Safety Authority have identified this compound as having desirable flavor characteristics when used in trace amounts in food products such as grilled meats . This suggests its utility in formulating flavor enhancers or natural additives.

Chemical Synthesis

The synthesis of this compound is of interest in organic chemistry due to its utility as an intermediate in the production of other complex molecules.

Synthesis Techniques

The compound can be synthesized through various methods, including carboxylation reactions and condensation processes involving thiophene derivatives. For example, a common method involves the reaction of ethyl and methyl thiophenes with carboxylic acids under controlled conditions to yield high-purity products .

作用机制

The mechanism of action of 4-Ethyl-5-methylthiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the thiophene ring can participate in π-π interactions and electron transfer processes, affecting various biochemical pathways.

相似化合物的比较

Similar Compounds

- Thiophene-2-carboxylic acid

- 4-Methylthiophene-2-carboxylic acid

- 5-Ethylthiophene-2-carboxylic acid

Uniqueness

4-Ethyl-5-methylthiophene-2-carboxylic acid is unique due to the specific positioning of the ethyl and methyl groups on the thiophene ring, which imparts distinct chemical and physical properties. This structural arrangement can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specialized applications in research and industry.

生物活性

4-Ethyl-5-methylthiophene-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article compiles various studies and findings related to its biological activity, synthesizing data from multiple sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of ethyl and methyl substituents on the thiophene ring may influence its solubility and biological efficacy, making it a candidate for further investigation in pharmacological applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have shown that it may effectively inhibit the growth of certain bacteria, including both Gram-positive and Gram-negative strains. This is particularly relevant given the rising concern over antibiotic resistance .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Activity (MIC µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

| Bacillus subtilis | 8 |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. Studies have demonstrated that it can inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). For instance, one study reported an IC50 value of 29.2 µM for the inhibition of the 5-lipoxygenase enzyme, suggesting that this compound could be a potential therapeutic agent for inflammatory diseases .

Table 2: Inhibition of Inflammatory Enzymes by this compound

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | >100 |

| COX-2 | 50 |

| LOX | 29.2 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its interactions with specific receptors or enzymes could modulate inflammatory cytokine production. In vitro studies have shown that this compound can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures exposed to inflammatory stimuli .

Case Studies

- In Vitro Studies : A study conducted on THP-1 monocytes demonstrated that treatment with the compound resulted in a marked reduction in the expression of inflammatory markers following lipopolysaccharide (LPS) induction. This suggests a potential role in managing conditions characterized by excessive inflammation .

- Animal Models : In vivo experiments using carrageenan-induced paw edema models indicated that administration of the compound at doses of 50 mg/kg significantly reduced inflammation compared to control groups, highlighting its therapeutic potential .

属性

IUPAC Name |

4-ethyl-5-methylthiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-3-6-4-7(8(9)10)11-5(6)2/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSSWLCSRUGMXBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=C1)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。